![molecular formula C19H18FN3O3 B2961352 N-(2-fluorophenyl)-3-pivalamidofuro[3,2-b]pyridine-2-carboxamide CAS No. 946322-34-5](/img/structure/B2961352.png)

N-(2-fluorophenyl)-3-pivalamidofuro[3,2-b]pyridine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

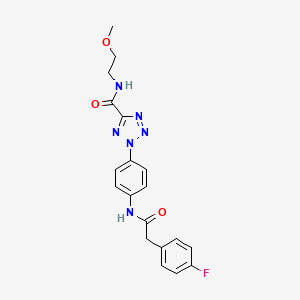

“N-(2-fluorophenyl)-3-pivalamidofuro[3,2-b]pyridine-2-carboxamide” is a complex organic compound. It contains several functional groups including an amide group (-CONH2), a pyridine ring (a six-membered ring with one nitrogen atom), and a fluorophenyl group (a phenyl group with a fluorine atom attached) .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyridine ring and the attachment of the amide and fluorophenyl groups. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyridine ring, for example, is a planar, aromatic ring where the nitrogen atom contributes one electron to the ring’s delocalized π electron system .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the amide group might be hydrolyzed under acidic or basic conditions, and the pyridine ring might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular size, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and reactivity .Scientific Research Applications

Medicinal Chemistry and Drug Discovery

Compounds structurally related to N-(2-fluorophenyl)-3-pivalamidofuro[3,2-b]pyridine-2-carboxamide have been explored for their therapeutic potential. For example, the discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide as a selective and orally efficacious inhibitor of the Met kinase superfamily highlights the significance of such compounds in cancer therapy (G. M. Schroeder et al., 2009). This study underscores the critical role of careful structural modification in achieving desired biological activities, which could also be applicable to the optimization of this compound for specific therapeutic targets.

Chemical Synthesis and Characterization

Research on the synthesis and characterization of related compounds provides insights into methodologies that could be adapted for the synthesis of this compound. For instance, the study on the synthesis, crystal structure, and DFT study of a new compound 6-(2-Fluorophenyl)-N-(p-Tolyl)Imidazo[1,2-a]Pyridine-2-Carboxamide demonstrates the application of various spectroscopic and crystallographic techniques to elucidate the structure and properties of complex organic compounds (Y. Qin et al., 2019). Such methodologies are essential for the development and optimization of new therapeutic agents.

Pharmacological Applications

The pharmacological relevance of compounds similar to this compound is evident in their investigation for various biological activities. Studies on the optimization of phenyl-substituted benzimidazole carboxamide poly(ADP-ribose) polymerase inhibitors, for instance, reveal the therapeutic potential of these molecules in targeting specific enzymes involved in DNA repair and cancer progression (T. Penning et al., 2010). This suggests that this compound could be explored for similar pharmacological applications, leveraging its unique chemical structure for selective enzyme inhibition.

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, some indole derivatives exhibit their antiviral activity by inhibiting viral replication . The interaction of these compounds with their targets leads to changes in the biological activities of the targets, thereby exerting their therapeutic effects .

Biochemical Pathways

These pathways are associated with the biological activities mentioned earlier, such as antiviral, anti-inflammatory, and anticancer activities . The downstream effects of these pathways contribute to the overall therapeutic effects of the compounds.

Result of Action

For example, indole derivatives have been shown to inhibit viral replication at the molecular level, leading to antiviral activity . At the cellular level, these compounds may induce changes in cell signaling, leading to anti-inflammatory and anticancer effects .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

3-(2,2-dimethylpropanoylamino)-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FN3O3/c1-19(2,3)18(25)23-15-14-13(9-6-10-21-14)26-16(15)17(24)22-12-8-5-4-7-11(12)20/h4-10H,1-3H3,(H,22,24)(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUDOOHPBIYNRGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(OC2=C1N=CC=C2)C(=O)NC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxyethanone](/img/structure/B2961269.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-nitrobenzamide](/img/structure/B2961273.png)

![(6-Oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yloxy)-acetic acid ethyl ester](/img/structure/B2961276.png)

methanone](/img/structure/B2961279.png)

![6-(4-Chlorophenyl)-2-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2961285.png)

![1-(Chloromethyl)-3-(3-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2961290.png)

![4-[(4-Methylphenyl)methyl]-1,4-thiazinane 1,1-dioxide](/img/structure/B2961291.png)